molecular formula C6H7ClF3N3 B1356564 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl CAS No. 1049744-89-9

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

Cat. No. B1356564
M. Wt: 213.59 g/mol
InChI Key: LCEPARDLEACIDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is C6H7ClF3N3 . The IUPAC name is [5-(trifluoromethyl)-2-pyridyl]hydrazine;hydrochloride . The molecular weight is 213.59 g/mol . The structure of the compound can be represented by the SMILES notation: C1=CC(=NC=C1C(F)(F)F)NN.Cl .


Physical And Chemical Properties Analysis

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is a solid compound . It has a beige to light brown color and is highly soluble in water. The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

  • A study by Kumar et al. (2015) describes the synthesis of novel 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives and 1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives, showcasing the versatility of 2-hydrazino-5-(trifluoromethyl)pyridine, HCl in creating new chemical compounds (Kumar et al., 2015).

Formation of Hydrazones and Pyrazoles

  • Research by Sosnovskikh et al. (1998) highlights the reaction of 2-hydrazino-2-trifluoromethyl-4-tetrahydropyrone hydrazones with HCl in ether, leading to the formation of pyrano[3,4-c]pyridine azines, demonstrating the compound's reactivity and potential in forming diverse chemical structures (Sosnovskikh et al., 1998).

Structural and Spectroscopic Analysis

  • Tranfić et al. (2011) conducted an X-ray and spectroscopic analysis of a pyridine derivative of 2-hydrazino-5-(trifluoromethyl)pyridine, providing insights into its structural characteristics and hydrogen bonding interactions, crucial for understanding its chemical behavior (Tranfić et al., 2011).

Hydrogen-Bonding Network Study

  • A study by Ye and Tanski (2020) on the crystal structure of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, reveals a water-bridged hydrogen-bonding network, offering insights into the hydrogen bonding potential of derivatives of 2-hydrazino-5-(trifluoromethyl)pyridine (Ye & Tanski, 2020).

Antimicrobial Activity Assessment

  • Sirakanyan et al. (2013) explored the synthesis of hydrazino derivatives of various pyridine compounds, including tests for their antimicrobial activity, suggesting the potential medical applications of 2-hydrazino-5-(trifluoromethyl)pyridine derivatives (Sirakanyan et al., 2013).

Facilitation of One-Pot Syntheses

  • Pandurangan et al. (2017) reported on a one-pot synthesis method for 3-amino-[1,2,4]-triazolo[4,3-a]pyridines, where derivatives of 2-hydrazino pyridine were critical for forming the triazolo pyridines, showcasing its role in facilitating complex chemical syntheses (Pandurangan et al., 2017).

Synthesis of Aminopyrroles

  • Khlebnikov et al. (2018) utilized a pyridine derivative, including 2-hydrazino-5-(trifluoromethyl)pyridine, in the synthesis of aminopyrroles, which are significant in various chemical applications, indicating its role in the creation of complex molecular structures (Khlebnikov et al., 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPARDLEACIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

Synthesis routes and methods

Procedure details

2-Chloro-5-(trifluoromethyl)pyridine (25 g) and hydrazine monohydrate (100%) (100 ml) were added to ethanol (60 ml) and stirred at 100° C. for three hours. The reaction solution was concentrated in vacuo, chloroform and water were added to the residue, the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was exaporated in vacuo and 4N hydrochloric acid ethanol solution was added to the residue to give 5-trifluoromethylpyridin-2-ylhydrazine hydrochloride (15.4 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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